2-羧酰亚胺基嘧啶乙酸盐

描述

Pyrimidine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss "Pyrimidine-2-carboximidamide acetate," they do provide insights into the synthesis, structure, and properties of various pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a series of carbazole-pyrimidine conjugates were synthesized using Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions . Another approach involved a one-pot reaction between nitrostyrene derived MBH acetates and aminoazole derivatives, leading to the formation of dihydroazo pyrimidine derivatives . A novel synthesis method using amidines and activated skipped diynes in a coupled domino strategy was also described, which is relevant for the synthesis of fully substituted pyrimidines . Additionally, a one-pot, three-component reaction involving isocyanide, barbituric acid, and salicylaldehyde was used to synthesize chromeno[2,3-d]pyrimidine derivatives . These methods highlight the versatility of pyrimidine synthesis, which could be adapted for the synthesis of Pyrimidine-2-carboximidamide acetate.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents and spacers. For example, the introduction of different substituents at the 2-position of the pyrimidine ring affects the electronic properties of the compounds . The X-ray crystal structures of some derivatives were disclosed, providing detailed insights into their molecular conformations . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of Pyrimidine-2-carboximidamide acetate.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, they exhibit intramolecular charge-transfer states leading to fluorescence emission . Some derivatives can be brominated at specific positions on the pyrimidine ring or undergo heterocyclization under certain conditions . These reactions demonstrate the reactivity of the pyrimidine core, which is an important consideration for the chemical behavior of Pyrimidine-2-carboximidamide acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their structural variations. The introduction of different spacers and substituents can tune the electron-accepting ability of these compounds . The solubility, melting points, and optical properties can also vary depending on the specific substituents and the overall molecular structure . These properties are essential for the practical applications of Pyrimidine-2-carboximidamide acetate, such as in drug design or as a chemical intermediate.

科学研究应用

激素调节和癌细胞中的嘧啶合成

对雌激素反应性 MCF-7 人乳腺癌细胞系的研究表明,雌激素给药会增加 [14C] 乙酸盐进入 DNA 的过程,突出了激素对嘧啶合成和利用的调节作用。这种结合与 DNA 合成的净速率相关,表明激素治疗、嘧啶合成和 DNA 复制之间存在联系。该研究还观察到从头合成酶(如氨基甲酰磷酸合成酶、天冬氨酸转氨甲酰酶等)的活性在激素治疗后发生变化,表明与激素诱导的从头合成嘧啶途径中酶活性的改变直接相关 (Aitken & Lippman, 1983).

微波和传统合成嘧啶衍生物的比较研究

一项综合研究比较了通过微波和传统方法合成嘧啶衍生物,突出了嘧啶在生物过程中的作用。嘧啶衍生物,特别是喹啉基嘧啶,已在传统和微波加热下合成,观察到有益的超声波效应和高产率。合成的嘧啶衍生物表现出抗菌活性,表明其治疗潜力 (Chandak et al., 2012).

甲基化嘧啶部分以增强镇痛特性

对嘧啶衍生物(特别是 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺)中吡啶部分的甲基化研究表明,生物学性质有可能得到优化。该研究发现,这种修饰(尤其是在对位取代的衍生物中)伴随着生物活性的增加,推荐 4-氟苄酰胺作为一种潜在的新型镇痛药,其在特定效应水平上超过已知的药物 (Ukrainets et al., 2015).

嘧啶的烷氧羰基化用于酯的合成

描述了一种在乙酸钯存在下,使用一氧化碳对 2-氯嘧啶和 2-(氯甲基)嘧啶进行烷氧羰基化的工艺。这一新工艺得到了相应的酯,表明嘧啶衍生物在通过烷氧羰基化合成酯中的效用,提供了一种利用易得起始原料获得良好产率的方法 (Bessard & Crettaz, 1999).

安全和危害

未来方向

Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .

属性

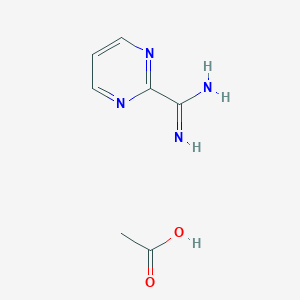

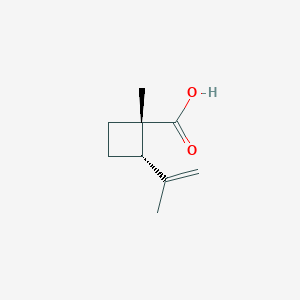

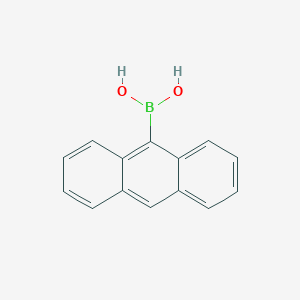

IUPAC Name |

acetic acid;pyrimidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2-carboximidamide acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)